Praseodymium(III) acetate hydrate

Übersicht

Beschreibung

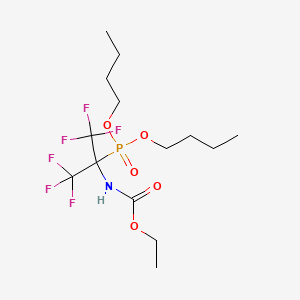

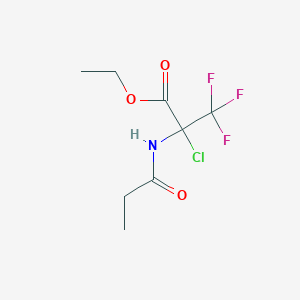

Praseodymium(III) acetate hydrate is an inorganic salt composed of a Praseodymium atom trication and three acetate groups as anions . This compound commonly forms the dihydrate, Pr(O2C2H3)3·xH2O . It is used to make color glasses and enamels; when mixed with certain other materials, Praseodymium produces an intense clean yellow color in glass . The other main application is used to manufacturing pigment and ink color .

Synthesis Analysis

This compound can be formed by the reaction of acetic acid and praseodymium(III) oxide . Praseodymium(III) carbonate and praseodymium(III) hydroxide can also be used .Molecular Structure Analysis

The molecular formula of this compound is C6H11O7Pr . The molecular weight is 336.055 .Chemical Reactions Analysis

When the dihydrate is heated, it decomposes to the anhydrous, which then decomposes into praseodymium(III) oxyacetate (PrO(O2C2H3)) then to praseodymium(III) oxycarbonate, and at last to praseodymium(III) oxide .Wissenschaftliche Forschungsanwendungen

Thermal Decomposition and Oxide Formation

Praseodymium(III) acetate hydrate is notable for its role in the synthesis of praseodymium oxide. The thermal decomposition of hydrated praseodymium acetate is a key process, leading to the formation of PrO1.833 at 575°C through intermediate oxy-carbonate compounds. This process is characterized using thermogravimetry, differential thermal analysis, and other techniques. The resultant oxide has varied surface areas depending on the precursor used, indicating different potential applications in catalysis and materials science (Hussein, 1994).

Structural Analysis and Complex Formation

The X-ray crystal structures of praseodymium(III) acetate monohydrate have been solved, providing insights into its structural properties. This analysis helps understand the formation of complexes and interactions with other compounds, essential for developing new materials and chemical processes (Ganapathy et al., 1986).

Biological Studies

A study on binuclear hydrated praseodymium(III) ethylenediaminetetraacetate revealed interesting biological properties. This complex shows promising antioxidant, antiviral, and cytotoxicity activities, highlighting potential applications in medical and pharmaceutical research (Pradeep et al., 2017).

Catalytic Activity

The decomposition of praseodymium acetate in different gas atmospheres leads to the formation of praseodymium oxide with unique surface textures and catalytic properties. This research is crucial for developing new catalysts for chemical reactions, particularly in industrial applications (Balboul, 2010).

Sensor Development

This compound is used in developing fluorescence enhancement sensors. These sensors are highly selective toward praseodymium ions and can be used for trace detection in various solutions, indicating applications in environmental monitoring and analytical chemistry (Ganjali et al., 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

Praseodymium(III) acetate hydrate is an inorganic salt composed of a Praseodymium atom trication and three acetate groups as anions . This compound commonly forms the dihydrate . It is used to make color glasses and enamels; when mixed with certain other materials, Praseodymium produces an intense clean yellow color in glass . The other main application is used to manufacturing pigment and ink color .

Mode of Action

It is known that the compound can interact with other materials to produce an intense clean yellow color in glass . This suggests that it may have a role in altering the optical properties of materials.

Biochemical Pathways

Research has shown that praseodymium(iii) can be recovered and separated from aqueous nitrate solutions using hydrogenated dowex 50wx8 resin . This indicates that this compound may interact with certain resins and other materials in a way that affects their chemical properties.

Result of Action

The result of the action of this compound is primarily observed in its applications. When mixed with certain other materials, it produces an intense clean yellow color in glass . This suggests that it may alter the optical properties of materials. In addition, it is used in the manufacturing of pigments and ink color .

Eigenschaften

IUPAC Name |

acetic acid;praseodymium;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.H2O.Pr/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBWWHHFCKKZJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Pr] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O7Pr | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-1-[(1-bromo-6-fluoro-2-naphthyl)methyl]pyridinium bromide](/img/structure/B3041587.png)

![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B3041591.png)

![Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B3041593.png)

![Ethyl 2-chloro-3,3,3-trifluoro-2-[(3-methylbutanoyl)amino]propanoate](/img/structure/B3041595.png)

![5,5,6-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3041596.png)

![Ethyl 2-[(2,6-dichlorobenzoyl)amino]acetate](/img/structure/B3041601.png)